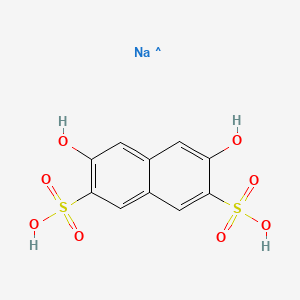
(2R)-N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-2,3-dihydro-1H-indene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-2,3-dihydro-1H-indene-2-carboxamide is a complex organic compound that features a combination of thiazole, pyridine, and indene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-2,3-dihydro-1H-indene-2-carboxamide typically involves multi-step organic reactions. The starting materials might include substituted thiazoles, pyridines, and indenes. Common synthetic routes could involve:
Formation of the Thiazole Ring: This could be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
Attachment of the Pyridine Moiety: This might involve coupling reactions such as Suzuki or Heck coupling.
Formation of the Indene Structure: This could be synthesized through Friedel-Crafts alkylation or acylation reactions.
Final Coupling and Functionalization: The final steps would involve coupling the different moieties and introducing the sulfonamide and carboxamide functionalities under specific conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the sulfonamide or carboxamide groups.
Substitution: Various substitution reactions could occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.
Receptor Binding:
Medicine
Drug Development: The compound might serve as a lead compound in the development of new pharmaceuticals.
Diagnostics: Potential use in diagnostic assays.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of (2R)-N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-2,3-dihydro-1H-indene-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.
相似化合物的比较
Similar Compounds
(2R)-N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-2,3-dihydro-1H-indene-2-carboxamide: shares structural similarities with other sulfonamide-containing compounds and thiazole derivatives.
Uniqueness
- The unique combination of thiazole, pyridine, and indene moieties in this compound might confer distinct biological activities and chemical properties compared to other similar compounds.
属性
分子式 |
C20H20N4O3S2 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
(2R)-N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-2,3-dihydro-1H-indene-2-carboxamide |
InChI |
InChI=1S/C20H20N4O3S2/c1-12-19(29(21,26)27)28-20(23-12)24(2)18(25)16-9-13-6-7-14(10-15(13)11-16)17-5-3-4-8-22-17/h3-8,10,16H,9,11H2,1-2H3,(H2,21,26,27)/t16-/m1/s1 |
InChI 键 |
KVGIVOAGCRDHHH-MRXNPFEDSA-N |
手性 SMILES |
CC1=C(SC(=N1)N(C)C(=O)[C@@H]2CC3=C(C2)C=C(C=C3)C4=CC=CC=N4)S(=O)(=O)N |
规范 SMILES |
CC1=C(SC(=N1)N(C)C(=O)C2CC3=C(C2)C=C(C=C3)C4=CC=CC=N4)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






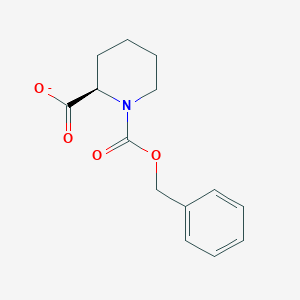
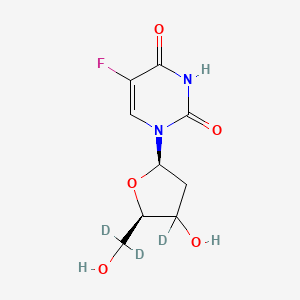
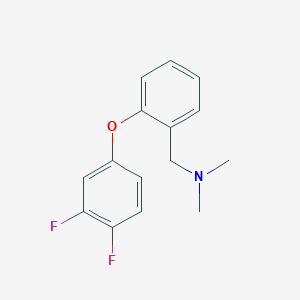
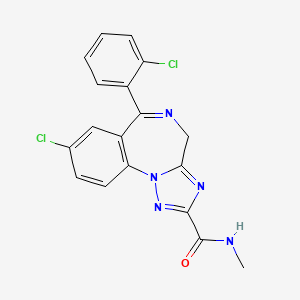

![N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide](/img/structure/B12367332.png)
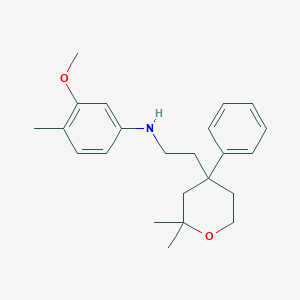
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B12367334.png)
![N-[(2E,6E)-2,6-bis[[2-(trifluoromethyl)phenyl]methylidene]cyclohexylidene]hydroxylamine](/img/structure/B12367350.png)
